molecular formula C11H12F2O B1324713 2',4'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-71-4

2',4'-Difluoro-2,2-dimethylpropiophenone

Cat. No. B1324713
CAS RN: 898789-71-4
M. Wt: 198.21 g/mol
InChI Key: KSHPUYLELGWZML-UHFFFAOYSA-N
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Description

2',4'-Difluoro-2,2-dimethylpropiophenone is a chemical compound that is part of the broader family of fluorinated organic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals and materials science. The presence of fluorine atoms in the molecular structure often imparts desirable characteristics such as increased stability, lipophilicity, and the ability to form strong hydrogen bonds.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. However, the papers provided detail several methods for synthesizing related fluorinated compounds. For example, a hexafluoro-containing diamine monomer was synthesized from hexafluoroacetone sesquihydrate and 2,6-xylenol, which could be a starting point for synthesizing related difluorinated compounds . Another paper describes a seven-stage synthesis of a diformyl-trifluoromethylphenol, which involves protection of the phenol moiety and a copper-mediated trif

Scientific Research Applications

Fluorination Techniques and Organic Synthesis

Research on fluorination techniques has shown significant advancements in the synthesis of complex fluorinated compounds. Fluorination of phenolic compounds with xenon difluoride, using boron trifluoride etherate as a catalyst, demonstrates a method to introduce fluorine atoms into organic molecules, potentially applicable to derivatives of 2',4'-Difluoro-2,2-dimethylpropiophenone for specific synthetic applications (H. Koudstaal & C. Olieman, 2010).

Polymer Science and Material Synthesis

In polymer science, the synthesis and ring-opening polymerization of macrocyclic aromatic sulfide oligomers were achieved by reacting difluoro compounds with 4,4′-oxybis(benzenethiol), indicating the potential for creating novel polymeric materials using difluorinated monomers such as 2',4'-Difluoro-2,2-dimethylpropiophenone (Z. Liang et al., 2004).

Photophysical Behavior and Fluorescence Studies

The characterization of the photophysical behavior of DFHBI derivatives, which share structural similarities with 2',4'-Difluoro-2,2-dimethylpropiophenone, provides insights into the fluorescence properties of fluorogenic molecules. These findings are crucial for developing fluorescent markers and sensors for biological and chemical applications (K. Santra et al., 2019).

Gas Sensors and Detection Technologies

The application of polymethyl[4-(2,3-difluoro-4-hydroxyphenoxy)butyl] siloxane in surface acoustic wave gas sensors for the detection of dimethyl methylphosphonate showcases the potential of fluorinated compounds in enhancing sensor performance and selectivity (M. Grabka et al., 2020).

Organic Electronics and Photovoltaic Applications

In the realm of organic electronics, nonfullerene polymer solar cells utilizing main-chain twisted low-bandgap acceptors, including difluorinated compounds, have achieved power conversion efficiencies of 13.2%, highlighting the role of fluorinated materials in optimizing organic photovoltaic devices (Weiping Wang et al., 2018).

Safety And Hazards

“2’,4’-Difluoro-2,2-dimethylpropiophenone” is classified as an irritant . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPUYLELGWZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642483
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-2,2-dimethylpropiophenone

CAS RN

898789-71-4
Record name 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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